molecular formula C4H4N2S B1622005 Pyrimidine-5-thiol CAS No. 29878-64-6

Pyrimidine-5-thiol

Cat. No.: B1622005
CAS No.: 29878-64-6
M. Wt: 112.16 g/mol
InChI Key: OHIHIWANQNOGGT-UHFFFAOYSA-N
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Description

5-Pyrimidinethiol is a chemical compound with the molecular formula C4H4N2S . It is also known as 4,6-diamino-2-pyrimidinethiol .


Synthesis Analysis

The synthesis of a coordination polymer based on 4,6-diamino-2-pyrimidinethiol has been reported. This was achieved by a hydrothermal combination of silver and 4,6-diamino-2-pyrimidinethiol . Another study reported the synthesis of a Zn-based MOF microsphere system via a hydrothermal reaction of zinc salt with 4,6-diamino-2-pyrimidinethiol .


Molecular Structure Analysis

The molecular structure of 5-Pyrimidinethiol has been analyzed using various techniques such as X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM) .


Chemical Reactions Analysis

The prepared coordination polymer based on 4,6-diamino-2-pyrimidinethiol exhibited excellent catalytic activity in multicomponent Hantzsch synthesis of polyhydroquinolines . This suggests that 5-Pyrimidinethiol and its derivatives can participate in complex chemical reactions.

Scientific Research Applications

Synthesis and Antitumor Activity

5-Pyrimidinethiol derivatives, such as 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil, have been synthesized and studied for their potential antitumor activity. Research indicates these derivatives could offer a broader margin of safety and fewer side effects compared to existing treatments. One study demonstrated that a specific derivative showed significant efficacy against L1210 mouse leukemia cells and increased survival in leukemic mice without host toxicity (Rosowsky, Kim, & Wick, 1981).

Corrosion Inhibition

Pyrimidine derivatives are also used as corrosion inhibitors in industrial applications, such as in the petroleum industry. For example, certain pyrimidine derivatives demonstrated significant efficiency in inhibiting corrosion of N80 steel in acidic environments, essential for maintaining the integrity of industrial equipment (Haque et al., 2017).

Electrochemical Behavior and Analytical Applications

The electrochemical behavior of pyrimidine derivatives like 5-fluorouracil has been studied extensively. These studies are crucial for developing sensors for the selective and sensitive determination of such compounds in pharmaceutical and biological samples (Bukkitgar & Shetti, 2016).

Synthesis of Novel Derivatives

Research into the synthesis of various substituted pyrimidinethiols and thiazolo[5,4-D]pyrimidines has led to the creation of several novel pyrimidine derivatives. These developments contribute to the exploration of new potential applications in various fields, including medicinal chemistry (Harnden & Hurst, 1990).

Nucleic Acid Research

Pyrimidine derivatives play a critical role in nucleic acid research. For instance, 5-fluoro pyrimidines have been used as labels to probe DNA and RNA secondary structures, providing insights into the conformational transitions of nucleic acids (Puffer et al., 2009).

Tracking DNA Synthesis

Thymidine analogues, a class of pyrimidine derivatives, have been employed to tag replicating DNA, aiding in the characterization of dividing cells in various biological and medical research areas, such as stem cell research and cancer biology (Cavanagh et al., 2011).

Future Directions

The future directions for research involving 5-Pyrimidinethiol could include exploring its potential applications in various fields such as catalysis, materials science, and medicine . Further studies could also focus on improving the synthesis methods and understanding the properties and mechanisms of action of 5-Pyrimidinethiol and its derivatives.

Properties

IUPAC Name

pyrimidine-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S/c7-4-1-5-3-6-2-4/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIHIWANQNOGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405770
Record name 5-PYRIMIDINETHIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29878-64-6
Record name 5-PYRIMIDINETHIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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